molecular formula C14H10Cl2F3NO2S2 B3041054 Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate CAS No. 259243-68-0

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate

Cat. No.: B3041054
CAS No.: 259243-68-0
M. Wt: 416.3 g/mol
InChI Key: SIFSOHIABACZRB-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate is a useful research compound. Its molecular formula is C14H10Cl2F3NO2S2 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate (CAS: 259243-68-0) is a thiazole derivative with potential biological activities that merit extensive investigation. Its structure includes a thiazole moiety known for various pharmacological properties, including anticancer and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C14H10Cl2F3NO2S2
  • Molecular Weight : 416.3 g/mol
  • IUPAC Name : methyl 2-[[2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methylsulfanyl]acetate

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole compounds have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, enhances the activity of these compounds.

CompoundIC50 (µg/mL)Target Cell Line
Thiazole Derivative A1.61 ± 1.92Jurkat
Thiazole Derivative B1.98 ± 1.22A-431

The structure-activity relationship (SAR) studies suggest that the thiazole ring's substitution pattern significantly influences its cytotoxicity. The inclusion of a methyl group at specific positions on the phenyl ring has been associated with increased activity against cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a study involving various thiazole compounds, certain derivatives exhibited promising results in reducing seizure activity in animal models.

CompoundED50 (mg/kg)Model
Compound C10PTZ-induced seizures
Compound D15Maximal electroshock

The findings suggest that modifications in the thiazole structure can lead to enhanced anticonvulsant efficacy, making it a valuable scaffold for developing new antiepileptic drugs .

Case Studies

  • Case Study on Antitumor Activity :
    In a study published in MDPI, several novel thiazole-based compounds were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring showed significant cytotoxicity compared to standard treatments like doxorubicin .
  • Case Study on Anticonvulsant Effects :
    Another investigation focused on the anticonvulsant potential of thiazole derivatives demonstrated that certain modifications led to substantial reductions in seizure duration and frequency in rodent models . The study highlighted the importance of structural variations in enhancing therapeutic outcomes.

Properties

IUPAC Name

methyl 2-[[2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO2S2/c1-22-11(21)6-23-4-8-5-24-13(20-8)12-9(15)2-7(3-10(12)16)14(17,18)19/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFSOHIABACZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CSC(=N1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
Reactant of Route 2
Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
Reactant of Route 4
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Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.